molecular formula C16H17N3O2 B1665376 Amonafide CAS No. 69408-81-7

Amonafide

Cat. No.: B1665376
CAS No.: 69408-81-7
M. Wt: 283.32 g/mol
InChI Key: UPALIKSFLSVKIS-UHFFFAOYSA-N
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Preparation Methods

Amonafide can be synthesized through several synthetic routes. One common method involves the reaction of 5-nitro-1,8-naphthalic anhydride with 2-(dimethylamino)ethylamine to form the intermediate 5-nitro-2-(2-(dimethylamino)ethyl)-1,8-naphthalimide. This intermediate is then reduced to 5-amino-2-(2-(dimethylamino)ethyl)-1,8-naphthalimide, which is the final product, this compound . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, pressure, and reaction time .

Chemical Reactions Analysis

Amonafide undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include reducing agents like hydrazine or hydrazine hydrate for the reduction step . The major products formed from these reactions are the final this compound compound and its various derivatives.

Scientific Research Applications

Amonafide has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

Amonafide exerts its effects by intercalating into DNA and inhibiting the activity of topoisomerase II. This enzyme is crucial for DNA replication and transcription, and its inhibition leads to DNA damage and cell death. This compound specifically targets the catalytic cycle of topoisomerase II, acting as a poison that stabilizes the enzyme-DNA complex and prevents the re-ligation of DNA strands .

Comparison with Similar Compounds

Amonafide is unique among naphthalimide compounds due to its specific structure and mechanism of action. Similar compounds include:

These compounds share similar mechanisms of action but differ in their pharmacological profiles and potential side effects.

Properties

IUPAC Name

5-amino-2-[2-(dimethylamino)ethyl]benzo[de]isoquinoline-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2/c1-18(2)6-7-19-15(20)12-5-3-4-10-8-11(17)9-13(14(10)12)16(19)21/h3-5,8-9H,6-7,17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPALIKSFLSVKIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1C(=O)C2=CC=CC3=CC(=CC(=C32)C1=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30219562
Record name Amonafide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30219562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

H <1 (mg/mL), pH 4 acetate buffer ~10 (mg/mL), pH 9 carbonate buffer < 1 (mg/mL), 0.1 N HC1 ~20 (mg/mL), 0.1 N NaOH < 1 (mg/mL), 10% Ethanol < 1 (mg/mL), 95% Ethanol 5 - 7 (mg/mL), 95% Methanol 5 - 7 (mg/mL)
Record name AMONAFIDE
Source NCI Investigational Drugs
URL http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/308847%20(1992).txt
Description An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet

Mechanism of Action

Amonafide is a DNA intercalating agent and inhibitor of topoisomerase II that has been extensively studied in patients with malignant solid tumors. Amonafide has also been studied in patients with AML.
Record name Amonafide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05022
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

69408-81-7
Record name Amonafide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69408-81-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Amonafide [USAN:INN]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Amonafide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05022
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Amonafide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=308847
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Record name Amonafide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30219562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AMONAFIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Q8D39N37L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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